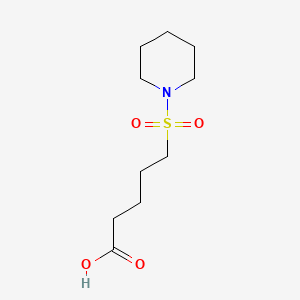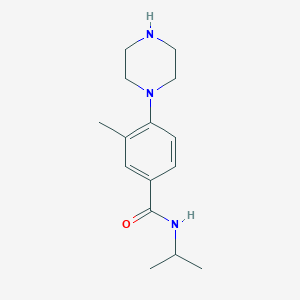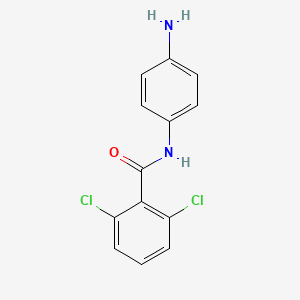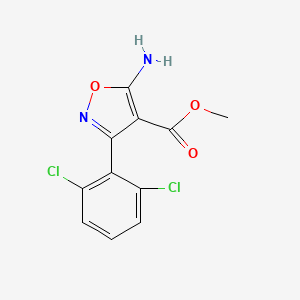
N-(4-(2-aminoethyl)phenyl)-N-methylethanamide
概要
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various aminophenol derivatives . For instance, the compound “4-amino-N-[2(diethylamino)Ethyl]benzamide” was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)Ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis
The InChI code for “[4-(2-aminoethyl)phenyl]methanol hydrochloride” is "1S/C9H13NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,11H,5-7,10H2;1H" . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
The compound “[4-(2-aminoethyl)phenyl]methanol” has a molecular weight of 151.20600, a density of 1.082 g/cm3, and a boiling point of 291.9ºC at 760 mmHg . It is also noted that the compound is a powder .作用機序
The mechanism of action of AEM is related to its chemical structure. AEM contains an aminoethyl group, which can act as a hydrogen bond donor or acceptor. This group allows AEM to interact with proteins and other molecules in the body. AEM has been shown to bind to proteins with high affinity, which can lead to changes in protein function and activity.
Biochemical and Physiological Effects:
AEM has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AEM can inhibit the activity of certain enzymes, including monoamine oxidase A and B. AEM has also been shown to bind to dopamine and serotonin transporters, which can affect the uptake and release of these neurotransmitters.
実験室実験の利点と制限
One of the primary advantages of AEM is its high affinity for proteins and other molecules. This property makes it an ideal tool for studying protein-ligand interactions and drug mechanisms of action. However, AEM also has some limitations. For example, it can be difficult to work with due to its low solubility in water. Additionally, AEM can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for AEM research. One potential application is in the development of new drugs for the treatment of neurological disorders. AEM has been shown to interact with dopamine and serotonin transporters, which are involved in the regulation of mood and behavior. By studying the interactions between AEM and these transporters, researchers may be able to develop new drugs that target these systems.
Another potential application of AEM is in the development of new diagnostic tools for detecting protein-ligand interactions. AEM has a high affinity for proteins, which can be used to detect the presence of specific proteins in biological samples. By developing new assays based on AEM, researchers may be able to improve the accuracy and sensitivity of protein detection methods.
Conclusion:
In conclusion, AEM is a unique chemical compound with potential applications in various fields of scientific research. Its high affinity for proteins and other molecules makes it an ideal tool for studying protein-ligand interactions and drug mechanisms of action. While AEM has some limitations, its potential applications make it an exciting area of research for the future.
科学的研究の応用
AEM has been used in various scientific research studies for its unique properties. One of the primary applications of AEM is in the field of biochemistry, where it is used to study the interactions between proteins and ligands. AEM has been shown to bind to proteins with high affinity, making it an ideal tool for studying protein-ligand interactions.
In pharmacology, AEM has been used to study the mechanism of action of various drugs. AEM can act as a competitive inhibitor of certain enzymes, which can be used to understand the mechanism of action of drugs that target these enzymes. AEM has also been used to study the effects of drugs on neurotransmitter systems, including dopamine and serotonin.
Safety and Hazards
The compound “[4-(2-aminoethyl)phenyl]methanol hydrochloride” has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(14)13(2)11-5-3-10(4-6-11)7-8-12/h3-6H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXVDFDAJIWLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073817.png)
![3-[6-oxo-2-propyl-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073822.png)
![3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073826.png)

![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3073841.png)
![4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B3073847.png)

![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3073860.png)





